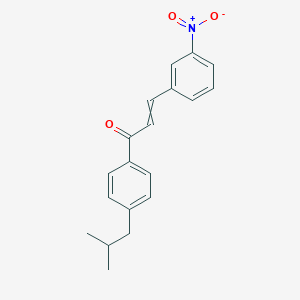

1-(4-Isobutylphenyl)-3-(3-nitrophenyl)prop-2-en-1-one

説明

1-(4-Isobutylphenyl)-3-(3-nitrophenyl)prop-2-en-1-one is an organic compound that belongs to the class of chalcones. Chalcones are aromatic ketones with two phenyl rings connected by a three-carbon α,β-unsaturated carbonyl system. This compound is characterized by the presence of an isobutyl group on one phenyl ring and a nitro group on the other, making it a unique and interesting molecule for various chemical and biological studies.

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Isobutylphenyl)-3-(3-nitrophenyl)prop-2-en-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between 4-isobutylbenzaldehyde and 3-nitroacetophenone in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually performed in an ethanol or methanol solvent under reflux conditions. The general reaction scheme is as follows:

4-Isobutylbenzaldehyde+3-NitroacetophenoneNaOH/EtOHthis compound

Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and concentration of reagents. Continuous flow reactors may be employed to enhance the efficiency and yield of the reaction.

化学反応の分析

Types of Reactions: 1-(4-Isobutylphenyl)-3-(3-nitrophenyl)prop-2-en-1-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding epoxides or other oxidized derivatives.

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride.

Substitution: The phenyl rings can undergo electrophilic aromatic substitution reactions, such as nitration, halogenation, or sulfonation.

Common Reagents and Conditions:

Oxidation: m-Chloroperbenzoic acid (m-CPBA) for epoxidation.

Reduction: Hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride (NaBH4).

Substitution: Concentrated nitric acid for nitration, bromine for bromination, and sulfuric acid for sulfonation.

Major Products:

Oxidation: Epoxides or hydroxylated derivatives.

Reduction: Amino derivatives.

Substitution: Nitro, bromo, or sulfonyl derivatives.

科学的研究の応用

1-(4-Isobutylphenyl)-3-(3-nitrophenyl)prop-2-en-1-one has several scientific research applications, including:

Chemistry: Used as a starting material for the synthesis of various heterocyclic compounds and as a ligand in coordination chemistry.

Biology: Studied for its potential biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties.

Medicine: Investigated for its potential therapeutic applications due to its bioactive properties.

Industry: Used in the development of new materials and as an intermediate in the synthesis of dyes and pigments.

作用機序

The mechanism of action of 1-(4-Isobutylphenyl)-3-(3-nitrophenyl)prop-2-en-1-one involves its interaction with various molecular targets and pathways. The compound can interact with enzymes, receptors, and other proteins, leading to modulation of biological processes. For example, its potential anticancer activity may involve the inhibition of specific enzymes or signaling pathways that are crucial for cancer cell proliferation and survival.

類似化合物との比較

1-(4-Isobutylphenyl)-3-(3-nitrophenyl)prop-2-en-1-one can be compared with other chalcones, such as:

1-(4-Methoxyphenyl)-3-(3-nitrophenyl)prop-2-en-1-one: Similar structure but with a methoxy group instead of an isobutyl group.

1-(4-Chlorophenyl)-3-(3-nitrophenyl)prop-2-en-1-one: Similar structure but with a chloro group instead of an isobutyl group.

The uniqueness of this compound lies in its specific substituents, which can influence its chemical reactivity and biological activity.

生物活性

1-(4-Isobutylphenyl)-3-(3-nitrophenyl)prop-2-en-1-one, commonly referred to as a chalcone derivative, has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This compound, with the CAS number 175205-30-8, exhibits potential as an anti-cancer, anti-inflammatory, and antimicrobial agent. This article aims to review the biological activity of this compound based on various studies and findings.

The molecular formula of this compound is C19H19NO3, with a molecular weight of 309.36 g/mol. The compound is characterized by its chalcone structure, which is known for its significant biological activities.

Anticancer Activity

Several studies have demonstrated the anticancer properties of chalcone derivatives, including this compound. Research indicates that this compound can induce apoptosis in various cancer cell lines. For example:

- Study on HeLa Cells : In vitro studies showed that the compound significantly inhibited the proliferation of HeLa cervical cancer cells. The mechanism involves the activation of caspases and disruption of mitochondrial membrane potential, leading to apoptosis .

- Cytotoxicity Assays : In a comparative study, this compound exhibited higher cytotoxicity against cancer cells than several standard chemotherapeutic agents, suggesting its potential as a lead compound in cancer therapy .

Antimicrobial Activity

Chalcones are known for their antimicrobial properties. The biological activity of this compound against various pathogens has been evaluated:

- Bacterial Inhibition : The compound demonstrated significant inhibitory effects against Gram-positive and Gram-negative bacteria. For instance, it showed higher efficacy against Staphylococcus aureus and Escherichia coli compared to standard antibiotics .

- Fungal Activity : Additionally, antifungal activity was observed against Candida species, indicating its broad-spectrum antimicrobial potential .

Anti-inflammatory Properties

The anti-inflammatory effects of chalcones have been extensively studied. Research findings suggest that this compound can modulate inflammatory pathways:

- Inhibition of Pro-inflammatory Cytokines : Studies indicated that this compound could reduce the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages, thereby exerting anti-inflammatory effects .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to its structural features. The presence of the nitro group at the para position enhances its electron-withdrawing capacity, which is crucial for its interaction with biological targets. Furthermore, the isobutyl group contributes to lipophilicity, facilitating membrane permeability.

Case Studies

A few notable case studies highlight the efficacy of this compound:

- HeLa Cell Study : A study conducted on HeLa cells revealed that treatment with this compound led to a dose-dependent decrease in cell viability, with IC50 values significantly lower than those for conventional chemotherapeutics .

- Animal Model Testing : In vivo studies using animal models demonstrated that administration of this compound resulted in reduced tumor growth rates and improved survival rates compared to untreated controls .

特性

IUPAC Name |

1-[4-(2-methylpropyl)phenyl]-3-(3-nitrophenyl)prop-2-en-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19NO3/c1-14(2)12-16-6-9-17(10-7-16)19(21)11-8-15-4-3-5-18(13-15)20(22)23/h3-11,13-14H,12H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FCKXLIVUBCYENE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC1=CC=C(C=C1)C(=O)C=CC2=CC(=CC=C2)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60383669 | |

| Record name | 1-[4-(2-methylpropyl)phenyl]-3-(3-nitrophenyl)prop-2-en-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60383669 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

309.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

175205-30-8 | |

| Record name | 1-[4-(2-methylpropyl)phenyl]-3-(3-nitrophenyl)prop-2-en-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60383669 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。